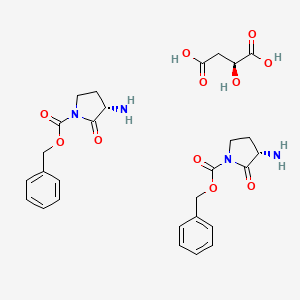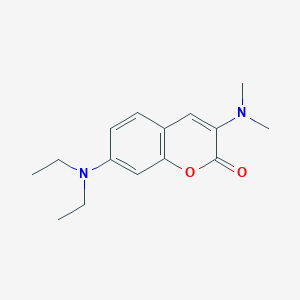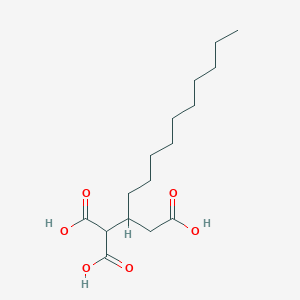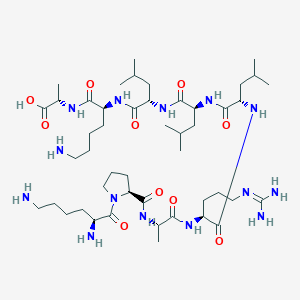![molecular formula C14H16N4O2 B12611298 1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one CAS No. 919121-30-5](/img/structure/B12611298.png)
1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one is a complex organic compound that features a piperidinone core linked to a phenyl ring substituted with an aminomethyl oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the aminomethyl group. The piperidinone core is then constructed through cyclization and functionalization reactions. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the phenyl ring or the piperidinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Its pharmacological properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl oxadiazole moiety may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved in its mechanism of action can include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Aminophenyl)piperidin-2-one: This compound shares a similar piperidinone core but lacks the oxadiazole moiety.
5-Phenyl-N-piperidine ethanone-4,5-dihydropyrazole: Another compound with a piperidine core, but with different substituents and biological activities.
Uniqueness
1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one is unique due to the presence of the aminomethyl oxadiazole moiety, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific targets and broaden its range of applications in scientific research and drug development.
Propiedades
Número CAS |
919121-30-5 |
|---|---|
Fórmula molecular |
C14H16N4O2 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
1-[4-[5-(aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl]piperidin-2-one |
InChI |
InChI=1S/C14H16N4O2/c15-9-12-16-17-14(20-12)10-4-6-11(7-5-10)18-8-2-1-3-13(18)19/h4-7H,1-3,8-9,15H2 |
Clave InChI |
CKNLYSYNLSCUEZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(=O)C1)C2=CC=C(C=C2)C3=NN=C(O3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene](/img/structure/B12611215.png)
![2-[2-[2-[2-[2-[2-[2-(3-Mercaptopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12611216.png)

![N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12611222.png)
![5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12611223.png)

![5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12611236.png)

![3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12611262.png)
![tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane](/img/structure/B12611264.png)
![1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12611268.png)

![5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12611275.png)

